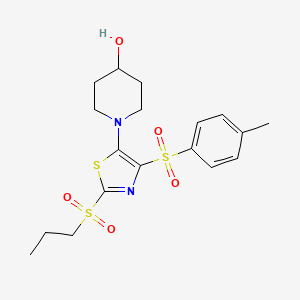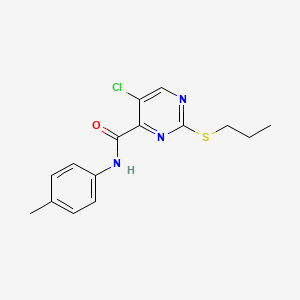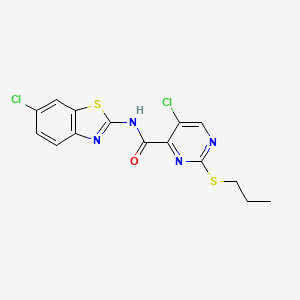![molecular formula C21H17FN2O2S B14993359 7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993359.png)
7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolo[3,2-a]pyridine family
Méthodes De Préparation
The synthesis of 7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reactions to form the desired thiazolo[3,2-a]pyridine scaffold . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antinociceptive activities.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolo[3,2-a]pyridine derivatives, such as those with different substituents on the thiazole or pyridine rings. These compounds may share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. For example, compounds with electron-withdrawing groups may exhibit higher activity in certain assays compared to those with electron-donating groups .
Propriétés
Formule moléculaire |
C21H17FN2O2S |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17FN2O2S/c1-13-6-8-14(9-7-13)21(26)12-27-20-17(11-23)16(10-19(25)24(20)21)15-4-2-3-5-18(15)22/h2-9,16,26H,10,12H2,1H3 |
Clé InChI |
JNKMZEXSXDWIGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=CC=C4F)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993283.png)
![2-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14993285.png)
![Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B14993287.png)
![N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B14993299.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B14993300.png)
![5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993314.png)

![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14993328.png)
![Benzenesulfonamide, 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl]-](/img/structure/B14993330.png)
![(4E)-4-[(1-{3-[Bis(2-methylpropyl)amino]-2-hydroxypropyl}-1H-indol-3-YL)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B14993335.png)

![4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B14993344.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993349.png)
